N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide
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Overview
Description
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide is a complex organic compound that features a combination of bromine, chlorine, and difluoromethoxy groups attached to a pyridine and phenyl ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)benzene, followed by a coupling reaction with 2-chloropyridine-4-carboxamide. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate intermediates and drive the reaction forward.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF), which provide a suitable medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different aryl halides can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used in the synthesis of various heterocycles.
Other Halogenated Aromatics: Compounds such as 5-bromo-2,2-difluorobenzo[d][1,3]dioxole share similar halogenation patterns and are used in pharmaceutical research.
Uniqueness
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the difluoromethoxy group, allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClF2N2O2/c15-10-1-2-11(22-14(17)18)9(5-10)7-20-13(21)8-3-4-19-12(16)6-8/h1-6,14H,7H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDMNCPCBAFRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC(=O)C2=CC(=NC=C2)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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